molecular formula C16H14O7 B12902727 Mycochromone CAS No. 71339-45-2

Mycochromone

Cat. No.: B12902727
CAS No.: 71339-45-2
M. Wt: 318.28 g/mol
InChI Key: CJFIRBOMWZKLHJ-UHFFFAOYSA-N
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Properties

CAS No.

71339-45-2

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

dimethyl 2-(2-ethenyl-5-hydroxy-4-oxochromen-3-yl)propanedioate

InChI

InChI=1S/C16H14O7/c1-4-9-12(13(15(19)21-2)16(20)22-3)14(18)11-8(17)6-5-7-10(11)23-9/h4-7,13,17H,1H2,2-3H3

InChI Key

CJFIRBOMWZKLHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(OC2=CC=CC(=C2C1=O)O)C=C)C(=O)OC

melting_point

148 - 149 °C

physical_description

Solid

Origin of Product

United States

Chemical Reactions Analysis

Mycochromone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Properties

Mycochromone exhibits several biological activities that make it a candidate for therapeutic applications. Research indicates that compounds in the chromone family, including this compound, possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These characteristics are crucial for developing new drugs with fewer side effects compared to conventional synthetic options.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Its potential as a natural antimicrobial agent can be harnessed in food preservation and medical applications.

Anticancer Potential

Research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, it has been shown to affect HeLa cells (cervical cancer) and MDA-MB-231 cells (breast cancer), highlighting its potential as an anticancer therapeutic agent.

Therapeutic Applications

The therapeutic applications of this compound are vast and varied:

Application AreaDescription
Pharmacology Development of new drugs targeting oxidative stress-related diseases
Food Industry Use as a natural preservative due to its antimicrobial properties
Cosmetics Incorporation into skincare products for its antioxidant benefits
Agriculture Potential use as a biopesticide or plant growth enhancer

Pharmacological Research

A study published in Molecules highlighted the efficacy of this compound in reducing tumor growth in vivo without significant toxicity to major organs. The compound exhibited cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential as a therapeutic agent for hepatocellular carcinoma .

Antimicrobial Efficacy

In agricultural research, this compound was tested against Staphylococcus aureus, showing promising antibacterial activity. This suggests its potential application as a natural alternative to synthetic antibiotics in both medical and agricultural settings .

Mechanism of Action

The mechanism of action of mycochromone involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with essential biological functions makes it a potent bioactive compound.

Biological Activity

Mycochromone is a natural chromone compound isolated from various fungal species, particularly from the mycelium of Mycosphaerella rosigena. This compound has garnered interest due to its unique biological activities, which include effects on plant physiology and potential therapeutic applications. Understanding the biological activity of this compound is crucial for exploring its utility in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound belongs to the chromone class of compounds, which are characterized by a benzopyranone structure. This structural framework is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific structural features of this compound contribute to its unique biological functions.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₁₄H₁₀O₅
Molecular Weight250.23 g/mol
Functional GroupsChromone ring, hydroxyl groups
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

  • Case Study : In a study conducted by Saengchantara et al., this compound demonstrated inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food and pharmaceutical applications .

Effects on Plant Physiology

This compound has been reported to influence plant growth and development. It appears to modulate ATP-driven proton translocation in plant cells, which is essential for various physiological processes such as nutrient uptake and cellular respiration.

  • Research Findings : A study published in the Journal of Plant Physiology highlighted that this compound affects H+-pumping ATPase activity on the plasmalemma and tonoplast, leading to altered proton translocation without affecting overall cellular energy balance .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, which may provide protective effects against oxidative stress in cells.

  • Experimental Data : In vitro assays demonstrated that this compound significantly reduced oxidative damage in cultured cells exposed to reactive oxygen species (ROS), indicating its potential role in protecting against oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokine production in immune cells.

  • Findings : In a controlled study, treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

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